Isochroman-7-carboxylic acid
Overview
Description
Isochroman-7-carboxylic acid is a derivative of isochroman, a well-known oxygen heterocycle. Isochromans are represented as structural motifs in numerous natural products and possess a wide array of biological activities. This compound, specifically, is known for its antibiotic and topoisomerase II inhibitory properties, making it a compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isochroman-7-carboxylic acid typically involves the reduction of ethyl (or methyl) 2-acylphenylacetates using sodium borohydride in a methanol system, followed by cyclization in a less acidic medium with a catalytic amount of p-toluenesulfonic acid (PTSA) . This method is convenient and yields the desired compound efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Isochroman-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of acyl chlorides or bromides.
Scientific Research Applications
Isochroman-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antibiotic properties and its role as a topoisomerase II inhibitor.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isochroman-7-carboxylic acid involves its interaction with topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, thereby hindering cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Isochroman: The parent compound, known for its diverse biological activities.
1,6,8-Trihydroxy-3-heptyl-7-carboxyisochroman: Another derivative with antibiotic properties.
Pseudodeflectusin: A selective human cancer cytotoxin from Aspergillus pseudodeflectus.
Uniqueness: Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXSBRDZOFRXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157122-41-3 | |
Record name | 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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